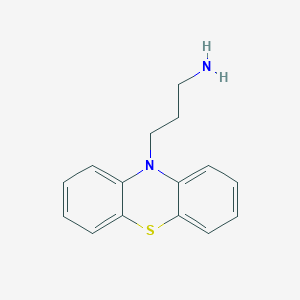

3-(10H-吩噻嗪-10-基)丙-1-胺

描述

“3-(10H-phenothiazin-10-yl)propan-1-amine” is a chemical compound with the CAS Number: 109262-13-7 . It has a molecular weight of 292.83 . The IUPAC name for this compound is 3-(10H-phenothiazin-10-yl)propylamine hydrochloride .

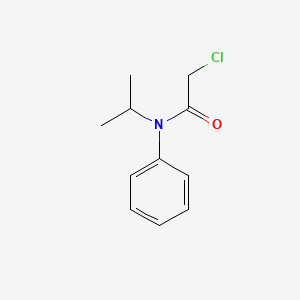

Synthesis Analysis

The synthesis of this compound or its derivatives often involves the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3-(10H-phenothiazin-10-y1)propionic acid with 2-substituted phenothiazines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 226-228 degrees Celsius .科学研究应用

抗菌活性

3-(10H-吩噻嗪-10-基)丙-1-胺及其衍生物已显示出有希望的抗菌活性。Bansode、Dongre 和 Dongre (2009) 合成了一系列 1,3-二(2-取代的 10H-吩噻嗪-10-基)丙-1-酮化合物,并评估了它们的抗菌功效。结果显示对各种微生物菌株具有显着的活性 (Bansode, Dongre, & Dongre,2009)。同样,Gopi、Sastry 和 Dhanaraju (2017) 合成了具有 3-(10H-吩噻嗪-10-基)丙-1-胺的新型偶氮染料/席夫碱衍生物,发现它们对各种病原微生物表现出有希望的抗菌活性 (Gopi, Sastry, & Dhanaraju,2017)。

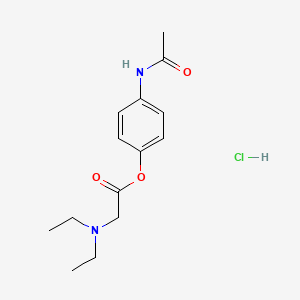

在染料敏化太阳能电池 (DSSC) 中的应用

吩噻嗪基染料,包括 3-(10H-吩噻嗪-10-基)丙-1-胺的衍生物,已用于染料敏化太阳能电池 (DSSC) 中。Huang、Meier 和 Cao (2016) 讨论了 10H-吩噻嗪中的富电子氮和硫原子如何提供更强的供体特性,从而使这些染料对 DSSC 具有效率 (Huang, Meier, & Cao,2016)。

荧光性质

吩噻嗪衍生物,包括 3-(10H-吩噻嗪-10-基)丙-1-胺,表现出显着的荧光性质。Gaina 等人 (2012) 合成了新型 3-(1,3-二氧六环-2-基)-10-甲基-10H-吩噻嗪衍生物,并报告了以大斯托克斯位移为特征的显着日光荧光 (Gaina 等人,2012)。

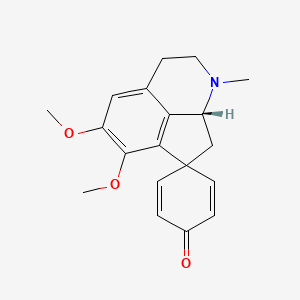

电子和光物理性质

吩噻嗪衍生物的电子和光物理性质是另一个感兴趣的领域。Bieliauskas 等人 (2012) 合成了衍生自 3-(10-烷基-10H-吩噻嗪-3-基)-2-丙烯醛的电活性腙,突出了它们作为空穴传输材料的潜力,因为它们具有热、光、电化学和光物理性质 (Bieliauskas 等人,2012)。

OLED 应用

吩噻嗪衍生物,包括 3-(10H-吩噻嗪-10-基)丙-1-胺,在有机发光二极管 (OLED) 的开发中也很重要。Guo 等人 (2020) 合成了吩噻嗪二氧化物衍生物,发现它们是蓝色、绿色和黄色热激活延迟荧光 OLED 的有效主体,展示了它们在一系列颜色 TADF-OLED 中的潜力 (Guo 等人,2020)。

合成和表征

吩噻嗪衍生物的合成和表征对于了解它们的性质和应用至关重要。Sharma 等人 (2012) 描述了吩噻嗪的一系列新型氮杂环-1-甲酰胺衍生物的合成,强调了通过各种光谱方法对其结构确认 (Sharma, Samadhiya, Srivastava, & Srivastava,2012)。

化学酶促合成

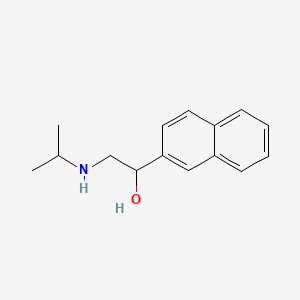

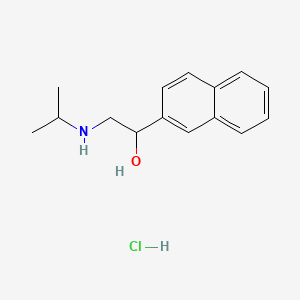

吩噻嗪衍生物的化学酶促合成提供了一种创建这些化合物的新方法。Borowiecki、Paprocki 和 Dranka (2014) 报告了异丙嗪和异丙嗪两个对映异构体的第一个化学酶促立体差异合成,展示了吩噻嗪衍生物在药理学中的潜力 (Borowiecki, Paprocki, & Dranka,2014)。

安全和危害

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDZEFBOMRMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(10H-phenothiazin-10-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。